molecular formula C12H13NOS B7473533 N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

货号 B7473533
分子量: 219.30 g/mol
InChI 键: ONEAGGYHSXOBST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide, also known as Suvorexant, is a novel non-benzodiazepine hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant acts as an orexin receptor antagonist, which regulates sleep-wake cycles.

作用机制

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide acts as an orexin receptor antagonist, which regulates sleep-wake cycles. Orexin is a neuropeptide that is produced in the hypothalamus and is involved in the regulation of wakefulness and arousal. N-ethyl-3-methyl-1-benzothiophene-2-carboxamide blocks the binding of orexin to its receptors, which leads to the inhibition of wake-promoting neurons and the promotion of sleep.
Biochemical and Physiological Effects:
N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been shown to have a long half-life and slow clearance rate, which allows for sustained sleep throughout the night. It also has a low potential for abuse and dependence compared to other hypnotic drugs. However, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been associated with some adverse effects such as dizziness, fatigue, and headache.

实验室实验的优点和局限性

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for orexin receptors. It also has a well-defined mechanism of action, which allows for precise investigation of its effects on sleep-wake cycles. However, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has some limitations for lab experiments, such as its slow onset of action and the need for long-term administration to observe its effects.

未来方向

Several future directions for the research of N-ethyl-3-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications in other sleep disorders, such as restless leg syndrome and circadian rhythm disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-ethyl-3-methyl-1-benzothiophene-2-carboxamide in special populations such as the elderly and those with comorbidities. Finally, the development of novel orexin receptor antagonists with improved pharmacokinetic properties and reduced adverse effects is an area of active research.
Conclusion:
In conclusion, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide is a novel non-benzodiazepine hypnotic drug that has been approved for the treatment of insomnia. It acts as an orexin receptor antagonist, which regulates sleep-wake cycles. N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for orexin receptors. However, it also has some limitations for lab experiments, such as its slow onset of action. Future research directions for N-ethyl-3-methyl-1-benzothiophene-2-carboxamide include investigating its potential therapeutic applications in other sleep disorders and the development of novel orexin receptor antagonists.

合成方法

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylbenzothiophene-2-carboxylic acid with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through acidification and crystallization.

科学研究应用

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in sleep disorders. It has been shown to improve sleep latency, total sleep time, and wake after sleep onset in patients with insomnia. Additionally, N-ethyl-3-methyl-1-benzothiophene-2-carboxamide has been investigated for its effectiveness in treating other sleep disorders such as narcolepsy and sleep apnea.

属性

IUPAC Name

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-3-13-12(14)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEAGGYHSXOBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methyl-1-benzothiophene-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。